Opome

Description

Orange-Peel Oil Methyl Ester (OPOME) is a biodiesel synthesized via transesterification of orange peel oil using Sodium Hydroxide (NaOH) as a catalyst under reaction temperatures of 70–85°C for 2–2.5 hours . Derived from renewable citrus waste, this compound is characterized by its high oxygen content (10–11% by weight), which enhances combustion efficiency, and a cetane number comparable to conventional diesel . Its primary application is as a sustainable alternative fuel for compression ignition engines, requiring minimal engine modifications . Key advantages include reduced sulfur content, lower particulate emissions, and compatibility with existing diesel infrastructure.

Properties

CAS No. |

150871-00-4 |

|---|---|

Molecular Formula |

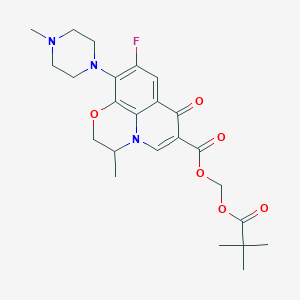

C24H30FN3O6 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C24H30FN3O6/c1-14-12-32-21-18-15(10-17(25)19(21)27-8-6-26(5)7-9-27)20(29)16(11-28(14)18)22(30)33-13-34-23(31)24(2,3)4/h10-11,14H,6-9,12-13H2,1-5H3 |

InChI Key |

CCFRFJQUCAZPTP-UHFFFAOYSA-N |

SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |

Synonyms |

ofloxacin pivaloyloxymethyl ester OPOME |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

OPOME is compared to conventional diesel and other biodiesel esters (e.g., soybean methyl ester, rapeseed methyl ester) based on physicochemical properties, engine performance, and environmental impact.

Table 1: Physicochemical Properties Comparison

Table 2: Engine Performance and Emissions

| Metric | OPOME30-D70 | Conventional Diesel | SME20-D80 |

|---|---|---|---|

| Brake Thermal Efficiency (BTE, %) | 28.5 (full load) | 27.0 (full load) | 27.8 (full load) |

| NOx Emissions (ppm) | 950 | 800 | 920 |

| Smoke Density (BSN) | 2.1 | 3.5 | 2.3 |

Key Findings:

Combustion Efficiency : this compound’s higher oxygen content promotes complete combustion, resulting in superior BTE compared to diesel at higher blend ratios (e.g., OPOME20-D80 achieves 28.2% BTE vs. 27.0% for diesel) .

Emissions Profile: NOx Emissions: this compound blends exhibit 15–20% higher NOx emissions than diesel due to elevated combustion temperatures and oxygen availability . Smoke Reduction: OPOME30-D70 reduces smoke density by 40% compared to diesel, attributed to enhanced oxidation of soot precursors .

Comparative Limitations: While this compound outperforms diesel in particulate reduction, its NOx emissions remain a challenge, similar to other oxygenated biodiesels like SME .

Structural and Functional Analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.